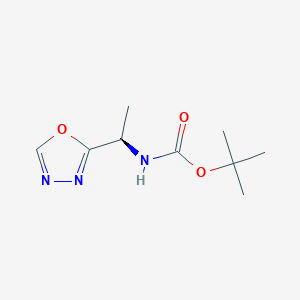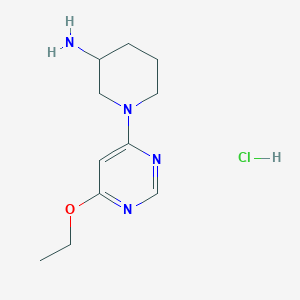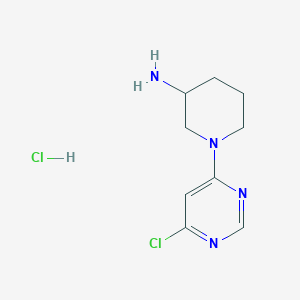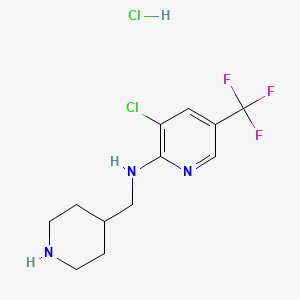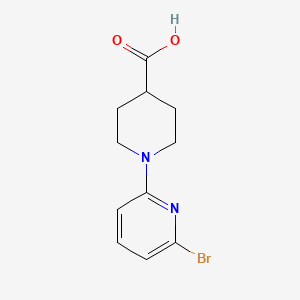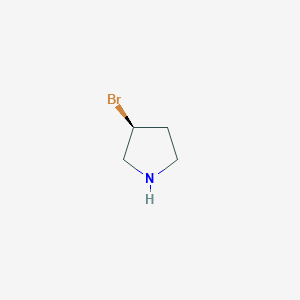
(S)-3-Bromopyrrolidine
Vue d'ensemble
Description
(S)-3-Bromopyrrolidine: is a chiral organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the third position of the pyrrolidine ring, and its chirality at the stereocenter provides it with unique chemical properties and applications.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of this compound with an appropriate amine and reducing agent, such as sodium cyanoborohydride.
Halogenation: Another approach is the halogenation of (S)-3-aminopyrrolidine using bromine in the presence of a suitable solvent, such as acetic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Analyse Des Réactions Chimiques
(S)-3-Bromopyrrolidine: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed to obtain (S)-3-aminopyrrolidine by using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups, using appropriate nucleophiles and reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hydroxide
Reduction: Lithium aluminum hydride, ether solvent
Substitution: Sodium hydroxide, water or alcohol solvent
Major Products Formed:
N-oxide derivatives from oxidation
(S)-3-aminopyrrolidine from reduction
Various substituted pyrrolidines from nucleophilic substitution
Applications De Recherche Scientifique
(S)-3-Bromopyrrolidine: has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.
Medicine: It is employed in the design and synthesis of drug candidates, especially those targeting central nervous system disorders.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (S)-3-Bromopyrrolidine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
(R)-3-Bromopyrrolidine
(S)-3-Chloropyrrolidine
(R)-3-Chloropyrrolidine
(S)-3-Iodopyrrolidine
(R)-3-Iodopyrrolidine
Propriétés
IUPAC Name |
(3S)-3-bromopyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYCQJXBNJJMDX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666994 | |
| Record name | (3S)-3-Bromopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99520-93-1 | |
| Record name | (3S)-3-Bromopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


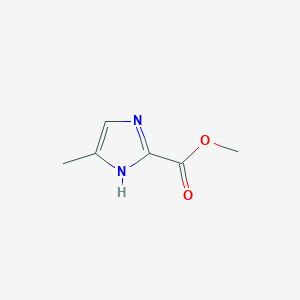


![tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B1501014.png)

